N-(2-ethoxyphenyl)-N'-(2-propan-2-yloxyphenyl)ethanimidamide
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Overview
Description
N-(2-ethoxyphenyl)-N’-(2-propan-2-yloxyphenyl)ethanimidamide is an organic compound that belongs to the class of ethanimidamides. These compounds are characterized by the presence of an ethanimidamide group attached to aromatic rings. This particular compound features ethoxy and propan-2-yloxy substituents on the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N’-(2-propan-2-yloxyphenyl)ethanimidamide typically involves the reaction of 2-ethoxyaniline and 2-(propan-2-yloxy)aniline with ethanimidoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N’-(2-propan-2-yloxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the ethanimidamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic agent or drug candidate.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N’-(2-propan-2-yloxyphenyl)ethanimidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N’-(2-propan-2-yloxyphenyl)ethanimidamide
- N-(2-ethoxyphenyl)-N’-(2-methoxyphenyl)ethanimidamide
- N-(2-ethoxyphenyl)-N’-(2-propan-2-yloxyphenyl)propanimidamide
Uniqueness
N-(2-ethoxyphenyl)-N’-(2-propan-2-yloxyphenyl)ethanimidamide is unique due to its specific substituents, which can influence its reactivity, solubility, and interaction with biological targets. These properties may make it more suitable for certain applications compared to similar compounds.
Properties
CAS No. |
84308-85-0 |
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Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-N'-(2-propan-2-yloxyphenyl)ethanimidamide |
InChI |
InChI=1S/C19H24N2O2/c1-5-22-18-12-8-6-10-16(18)20-15(4)21-17-11-7-9-13-19(17)23-14(2)3/h6-14H,5H2,1-4H3,(H,20,21) |
InChI Key |
BDQBQSDCQJXCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=NC2=CC=CC=C2OC(C)C)C |
Origin of Product |
United States |
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